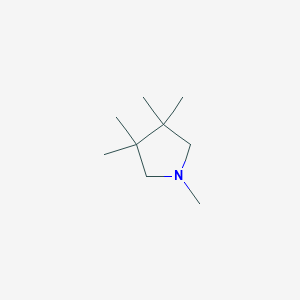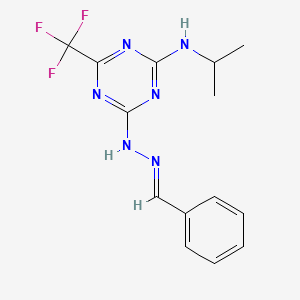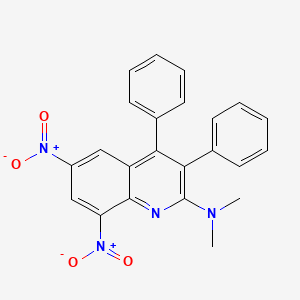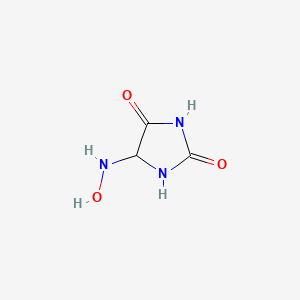
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- is a complex organic compound with a unique structure that includes a cyclobutenone ring, a dimethylamino group, a phenyl group, and a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a precursor containing the necessary functional groups, followed by cyclization using a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research might explore its potential as a pharmaceutical intermediate or its biological effects.
Mecanismo De Acción
The mechanism by which 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to biological activity. The exact molecular targets and pathways would depend on the specific context of its use, such as in biological or chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- include other cyclobutenone derivatives and compounds with similar functional groups, such as:
- 2-Cyclobuten-1-one,
Propiedades
Número CAS |
61087-66-9 |
|---|---|
Fórmula molecular |
C12H11NOS |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
2-(dimethylamino)-3-phenyl-4-sulfanylidenecyclobut-2-en-1-one |
InChI |
InChI=1S/C12H11NOS/c1-13(2)10-9(12(15)11(10)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
JPAFHFCNVXTSKN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=S)C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)

![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)




![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)



![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
